rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol
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Overview
Description
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol: is a synthetic compound belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. These esters are known contaminants in various edible oils and fats, including olive, cottonseed, and palm oils . The compound is of interest due to its potential health effects and its role in food safety analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic and oleic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under reflux conditions to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acids and 3-chloropropane-1,2-diol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The chlorine atom in the molecule can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Hydrolysis: Palmitic acid, oleic acid, and 3-chloropropane-1,2-diol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol has several applications in scientific research:
Food Safety Analysis: It is used as a reference standard for detecting 3-MCPD esters in edible oils through techniques like liquid chromatography-tandem mass spectrometry.
Toxicological Studies: The compound is studied for its potential health effects, including its impact on renal function and reproductive health.
Analytical Chemistry: It serves as a model compound for developing and validating analytical methods for detecting contaminants in food products.
Mechanism of Action
The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its metabolism in the body to release 3-chloropropane-1,2-diol, which is known to exert toxic effects. The compound can induce renal tubular necrosis and affect spermatogenesis in animal models . The molecular targets and pathways involved in these effects are still under investigation, but they likely involve oxidative stress and disruption of cellular functions .
Comparison with Similar Compounds
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another 3-MCPD ester with similar properties and applications.
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: Used in similar analytical applications for detecting 3-MCPD esters in food products.
rac-1-Palmitoyl-3-chloropropanediol: A related compound used as a reference standard in food safety analysis.
Uniqueness: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is unique due to its specific esterification pattern, which affects its chemical properties and reactivity. Its combination of palmitoyl and oleoyl groups makes it a valuable compound for studying the behavior of 3-MCPD esters in different matrices .
Properties
Molecular Formula |
C37H69ClO4 |
---|---|
Molecular Weight |
613.4 g/mol |
IUPAC Name |
[(2S)-3-chloro-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |
InChI Key |
RMBOEEVDXVEBFI-QEJMHMKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origin of Product |
United States |
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